molecular formula C34H50N8O3 B10761796 Volasertib CAS No. 755038-54-1

Volasertib

Cat. No.: B10761796
CAS No.: 755038-54-1
M. Wt: 618.8 g/mol
InChI Key: SXNJFOWDRLKDSF-XKHVUIRMSA-N
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Description

Volasertib (BI 6727) is a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression, DNA damage response, and cell cycle regulation . Structurally derived from the dihydropteridinone class, it selectively targets PLK1 with an IC50 of 0.87 nM, exhibiting 6- to 64-fold greater selectivity over PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM) . Its mechanism involves binding to the ATP-binding pocket of PLK1, forming hydrogen bonds with Cys133 in the hinge region and hydrophobic interactions with Phe183 .

Clinically, this compound has demonstrated efficacy in acute myeloid leukemia (AML), receiving FDA breakthrough therapy designation in 2012. Phase II trials showed improved complete remission (CR) rates and overall survival (OS) when combined with low-dose cytarabine (LDAC) in elderly AML patients . Preclinically, it reverses ABCB1-mediated multidrug resistance (MDR) by inhibiting ATP hydrolysis and synergizes with taxanes (e.g., paclitaxel) in ABCB1-overexpressing cancers .

Preparation Methods

The synthesis of Volasertib involves several steps. One method includes the nucleophilic substitution of an intermediate, 2-amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinone, with another intermediate, N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamide . This process is characterized by mild conditions and a simple procedure, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Volasertib undergoes various chemical reactions, including nucleophilic substitution and cyclization. Common reagents used in these reactions include bases like triethylamine and solvents such as dimethylformamide. The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound .

Scientific Research Applications

Volasertib is a Polo-like kinase 1 (Plk1) inhibitor that has been investigated as a therapeutic target in oncology due to the integral involvement of the Plk family in cell cycle regulation . It has demonstrated promising activity in cancer cell lines and xenograft models of human cancer . this compound is currently the most clinically advanced of the investigational Plk inhibitors .

Preclinical Studies

This compound has shown marked antitumor activity and good tolerability in xenograft models of acute myeloid leukemia (AML), human melanoma, and various pediatric cancers . In tumor-bearing mice, this compound treatment led to cell cycle arrest and apoptosis in tumor samples . Concentrations of this compound measured in extracts from the tumors and multiple organs suggest good tissue penetration in all organs tested, although central nervous system exposure is notably lower than the exposure observed for other organs and does not exceed levels observed in the plasma . Preclinical pharmacokinetic data showed a high volume of distribution, indicating good tissue penetration, together with a long terminal half-life for this compound compared with BI 2536 .

Clinical Trials

Clinical trials suggest that this compound has clinical efficacy in a range of malignancies, with the most promising results seen in patients with AML . A Phase 2 study showed that this compound combined with low-dose cytarabine (LDAC) delivered a complete response (CR) + CR with incomplete count recovery (CRi) rate of 31.0% compared to 13.3% from LDAC monotherapy, and higher overall survival (OS) . Similarly, in a global Phase 3 study, a CR + CRi rate for this compound + LDAC (27.7% overall response) compared to Placebo + LDAC (17.1%) was reported .

A phase 1 study of this compound combined with afatinib, in patients with advanced solid tumors, found that the combination had manageable adverse effects and limited antitumor activity in this heavily pretreated population .

A phase 2a single-arm, open-label clinical trial in AML with this compound in Ven-HMA relapsed or refractory patients is planned . The primary objectives will be focused on efficacy and safety of intravenous this compound (possibly in combination with another drug) in patients with relapsed/refractory AML . Secondary objectives will include :

  • Assess ex vivo treatment responses of individual leukemic cells using multi-color flow cytometry .
  • Co-develop a predictive and personalized medicine platform (PPMP) as a companion diagnostic to selectively enroll predicted responders in a follow-up Phase 2b study .

Combination Therapies

This compound in combination with the ACLY inhibitor bempedoic acid, showed a higher synergistic inhibition of cell viability and higher synergy scores in studies . An improvement in antitumor control was observed with this compound plus whole-body irradiation in a xenograft model of squamous cell carcinoma, likely as a result of concomitant cell cycle inhibition and cytotoxic effects of this combination . this compound also synergizes with radiation in vitro and in vivo .

Personalized Medicine

Mechanism of Action

Volasertib exerts its effects by competitively binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity. PLK1 is essential for various stages of cell division, and its inhibition leads to cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

BI 2536

  • Mechanism: BI 2536, a first-generation dihydropteridinone PLK1 inhibitor, shares structural similarity with volasertib but lacks its optimized pharmacokinetic (PK) profile. Both inhibit PLK1 by targeting the ATP-binding pocket .
  • Selectivity : BI 2536 inhibits PLK1 (IC50 = 0.83 nM) but shows comparable activity against PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.1 nM), resulting in broader off-target effects .
  • Clinical Profile : this compound’s PK improvements (e.g., longer half-life, reduced toxicity) enabled higher clinical tolerability. BI 2536 exhibited dose-limiting toxicities (DLTs) like neutropenia, whereas this compound achieved a safer therapeutic window .

GSK461364A

  • Mechanism: A thiophene-derived ATP-competitive PLK1 inhibitor with IC50 = 0.5–2.2 nM.
  • Myc Regulation: GSK461364 reduces N-Myc protein levels in neuroblastoma, similar to this compound. However, its phenotypic effects (e.g., apoptosis induction) are independent of MYCN amplification status, suggesting broader applicability .
  • Clinical Status: Limited to early-phase trials due to toxicity concerns, contrasting with this compound’s advanced AML trials .

Rigosertib

  • Mechanism : A dual PI3K/PLK inhibitor, unlike this compound’s PLK1-selective action. Targets PLK1’s polo-box domain (PBD) rather than the ATP-binding site .
  • Therapeutic Scope : Less selective, leading to off-target kinase inhibition. Preclinical synergy with this compound in AML remains unexplored .

Novel Aminopyrimidine Derivatives (Compounds 4, 7)

  • Dual Targeting : Compounds 4 and 7 (from ) inhibit both BRD4 and PLK1, unlike this compound’s single-target focus. Compound 7 showed PLK1 IC50 = 0.02 µM (vs. This compound’s 0.025 µM) and induced apoptosis via BAX/caspase-3 upregulation .
  • Selectivity: These compounds exhibit 74.8-fold selectivity for cancer over normal cells, outperforming this compound in vitro .

Key Comparative Data

Table 1: PLK1 Inhibitors – Preclinical and Clinical Profiles

Compound Target(s) PLK1 IC50 (nM) Selectivity (vs. PLK2/3) Clinical Phase Key Combination Partners
This compound PLK1 (ATP-competitive) 0.87 6–64-fold Phase III Cisplatin, LDAC, ABT199
BI 2536 PLK1 (ATP-competitive) 0.83 4–11-fold Phase II N/A
GSK461364A PLK1 (ATP-competitive) 0.5–2.2 Not reported Phase I N/A
Compound 7 PLK1, BRD4 20 Dual-target Preclinical N/A

Table 2: Synergistic Combinations with this compound

Combination Partner Cancer Type Mechanism of Synergy Combination Index (CI) Reference
Paclitaxel Colorectal (ABCB1+) ABCB1 inhibition → Paclitaxel retention CI = 0.2 (strong synergy)
Cisplatin Cervical PLK1 inhibition + DNA damage potentiation Significant tumor regression
ABT199 (Bcl-2 inhibitor) Neuroblastoma PLK1 inhibition + Bcl-2 blockade → Apoptosis Selective apoptosis induction
BI 836858 (anti-CD33) AML NK cell preservation → Enhanced ADCC Higher ADCC in pretreated AML

Mechanistic and Clinical Advantages of this compound

  • MDR Reversal: Inhibits ABCB1 ATPase activity at nM concentrations, reversing paclitaxel resistance in ABCB1-overexpressing SW620 Ad300 cells.
  • Apoptosis Induction : Triggers G2/M arrest and ROS-mediated apoptosis in cervical cancer, reversible by N-acetylcysteine .
  • Clinical Versatility: Synergizes with LDAC in AML (CR rate: 31.8% vs.

Biological Activity

Volasertib (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell division and mitosis. Its biological activity has been extensively studied in various cancer models, revealing significant antitumor effects through mechanisms such as cell cycle arrest, apoptosis induction, and modulation of reactive oxygen species (ROS) levels. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound primarily exerts its effects by inhibiting PLK1, leading to:

  • Cell Cycle Arrest : this compound induces arrest at the G2/M phase of the cell cycle, preventing cells from successfully completing mitosis. This is evidenced by studies showing that treatment with this compound results in a marked increase in cells at the G2/M phase .
  • Apoptosis Induction : The compound promotes apoptotic cell death, which is associated with the cleavage of key apoptotic markers such as PARP1 and caspase-3 in sensitive cancer cell lines .
  • Increased ROS Levels : this compound enhances intracellular ROS levels, which plays a role in mediating its cytotoxic effects. The use of ROS scavengers has shown that while ROS generation is crucial for apoptosis induction, it does not fully account for this compound's effects .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound across various cancer types:

  • Cervical Cancer : In studies involving human cervical cancer cells, this compound significantly inhibited cell growth and induced apoptosis through mechanisms involving decreased expression of PLK1 substrates such as survivin and wee1 .
  • Acute Myeloid Leukemia (AML) : this compound has shown promising results in AML models, where it was combined with low-dose cytarabine (LDAC). The combination therapy exhibited improved overall survival rates compared to LDAC alone .

Clinical Trials

This compound has been evaluated in multiple clinical trials:

  • Phase I Trials : Early trials focused on determining the maximum tolerated dose (MTD) and safety profile when combined with cisplatin or carboplatin. Results indicated that this compound could be safely administered alongside these chemotherapeutics in patients with advanced solid tumors .
  • Phase II Trials : A randomized Phase II trial assessed this compound's efficacy in combination with LDAC for AML patients. The study reported a complete response rate of 31% for the combination therapy compared to 13.3% for LDAC alone, highlighting its potential as an effective treatment option .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusFindingsReference
Cervical CancerInduces G2/M arrest and apoptosis; increases ROS levels
Acute Myeloid LeukemiaImproved response rates when combined with LDAC
Pediatric TumorsSignificant antiproliferative activity across various tumor types
Solid TumorsSafe to combine with cisplatin/carboplatin; determined MTD

Case Studies

Case Study 1: Efficacy in AML
In a clinical trial involving patients with AML who were not candidates for intensive therapy, this compound was administered alongside low-dose cytarabine. Patients receiving this combination showed a significant improvement in overall survival rates compared to those receiving cytarabine alone. This study underscores the potential of this compound as a therapeutic agent in hematological malignancies.

Case Study 2: Pediatric Tumors
A study investigating this compound's effects on pediatric tumors demonstrated that it exhibits significant cytotoxicity at nanomolar concentrations across various tumor types without histotype selectivity. This finding suggests that this compound could be a versatile treatment option for pediatric cancers .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of volasertib as a PLK1 inhibitor, and how does it influence mitotic regulation in cancer cells?

this compound inhibits polo-like kinase 1 (PLK1), a key regulator of mitotic entry, chromosome segregation, and DNA damage response. Methodologically, PLK1 inhibition can be validated using in vitro kinase assays and cell cycle analysis (e.g., flow cytometry for G2/M arrest). Preclinical studies show that this compound disrupts PLK1’s interaction with downstream substrates like Cyclin B1, leading to mitotic arrest and apoptosis .

Q. What pharmacokinetic (PK) parameters are critical for optimizing this compound dosing in clinical trials?

PK studies in phase I trials emphasize plasma concentration monitoring via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Key parameters include maximum concentration (Cmax), half-life (t½), and area under the curve (AUC). For example, this compound’s t½ is ~135 hours, necessitating intermittent dosing (e.g., 300 mg on Day 1 every 3 weeks) to mitigate hematological toxicity .

Q. How does this compound compare to standard chemotherapy in terms of efficacy for acute myeloid leukemia (AML)?

In a phase II trial, this compound + low-dose cytarabine (LDAC) achieved a 31% response rate (vs. 13.3% for LDAC alone) and median overall survival of 8 months (vs. 5.2 months). Researchers should design comparative trials using endpoints like complete remission (CR), event-free survival (EFS), and safety profiles, with stratification by cytogenetic risk .

Advanced Research Questions

Q. What experimental models are most predictive of this compound’s anti-tumor activity, and how can they address translational gaps?

Patient-derived xenograft (PDX) models and zebrafish metastasis assays are critical for evaluating this compound’s efficacy. For instance, in clear cell renal cell carcinoma (ccRCC), this compound reduced tumor weight by 60% in PDX models and inhibited angiogenesis (vascular density decreased by 45%) compared to sunitinib . Researchers should prioritize models retaining tumor microenvironment complexity and validate findings using immunohistochemistry (e.g., Ki67 for proliferation).

Q. How can researchers design combination therapies to overcome resistance to this compound in solid tumors?

Synergy studies using Chou-Talalay combination index (CI) analysis are recommended. Preclinical data show this compound synergizes with PI3K/mTOR inhibitors (e.g., copanlisib) and vincristine. For example, in rhabdomyosarcoma, this compound + vincristine reduced tumor growth by 70% in PDX models via destabilization of PAX3-FOXO1 fusion proteins . Clinical protocols should include dose-escalation phases to identify maximum tolerated doses (MTDs) and biomarker-driven patient selection.

Q. What biomarkers predict response to this compound, and how can they be integrated into clinical trial designs?

Potential biomarkers include PLK1 overexpression, mitotic index (e.g., phospho-histone H3), and hypoxia-related genes (e.g., HIF2α). In ccRCC, PLK1 inhibition correlated with decreased CA9 and VEGFA expression. Researchers should incorporate multiplex immunohistochemistry (IHC) or RNA sequencing in trial protocols to stratify patients and assess pharmacodynamic effects .

Q. How should contradictory clinical data on this compound’s efficacy be analyzed?

For example, while this compound monotherapy showed lower disease control rates (30.6%) than chemotherapy (43.1%) in urothelial carcinoma, combination therapy improved outcomes. Researchers must perform subgroup analyses (e.g., by tumor mutational burden) and use Bayesian adaptive trial designs to reconcile discrepancies. Meta-analyses of phase II/III data (e.g., AML trials) can clarify context-dependent efficacy .

Q. Methodological Considerations

  • In Vitro/In Vivo Synergy Testing : Use cell viability assays (e.g., MTT) and CI calculations to validate drug combinations. For example, this compound + cytarabine showed CI < 0.3 in AML cell lines, indicating strong synergy .
  • Pharmacodynamic Biomarkers : Assess PLK1 activity via Western blotting for phospho-TCTP or mitotic catastrophe markers (e.g., γH2AX) in tumor biopsies .
  • Statistical Powering : Account for heterogenous response rates (e.g., AML vs. solid tumors) using Simon’s two-stage designs in early-phase trials .

Properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025694, DTXSID801099395
Record name Volasertib
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Record name N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
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Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

755038-65-4, 755038-54-1
Record name Volasertib [USAN:INN]
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Record name Volasertib
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Record name N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide
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